molecular formula C18H14ClNO4 B2513782 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide CAS No. 869079-69-6

2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Cat. No. B2513782
CAS RN: 869079-69-6
M. Wt: 343.76
InChI Key: BHWPNDMADDZECB-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide, also known as CPOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CPOA belongs to the class of coumarin derivatives and has been shown to have various biological activities.

Scientific Research Applications

Antibacterial and Anticancer Activities

  • Antibacterial Properties : Some derivatives of the chemical structure have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These compounds have shown moderate to good antibacterial efficacy, highlighting their potential in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

  • Anticancer Properties : Novel coumarin derivatives related to the mentioned chemical structure have been synthesized and tested for antitumor activity against three human cancer cell lines. These compounds demonstrated better inhibitory activity against tumor cells compared to 5-fluorouracil, with compound 4n showing the most potent antitumor activity against PC-3 cells (Shi et al., 2020).

Synthesis and Chemical Structure Analysis

  • Synthesis and Structure Elucidation : Research has been conducted on synthesizing and elucidating the structures of thiazolidin-4-ones and azetidines based on derivatives similar to the compound . These studies involve comprehensive chemical synthesis techniques and spectral analysis to confirm the molecular structures, contributing significantly to the field of organic chemistry (Čačić et al., 2009).

  • Crystal Structure Analysis : The crystal structure of related compounds has been determined, providing insights into the molecular orientation, intermolecular interactions, and overall crystal packing. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Saravanan et al., 2016).

Novel Applications and Properties

  • Photochemical and Thermochemical Modeling : Certain benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, analyzing their potential as photosensitizers in dye-sensitized solar cells. This research underscores the versatility of these compounds beyond their biological activities (Mary et al., 2020).

  • Antioxidant Activity : New derivatives have also been explored for their antioxidant activity, comparing their efficacy with known antioxidants like ascorbic acid. These studies expand the potential application of such compounds in mitigating oxidative stress-related diseases (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-14-7-6-13(23-9-16(20)21)8-15(14)24-18(22)17(10)11-2-4-12(19)5-3-11/h2-8H,9H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWPNDMADDZECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

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